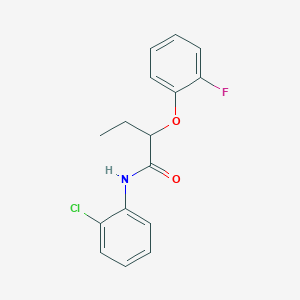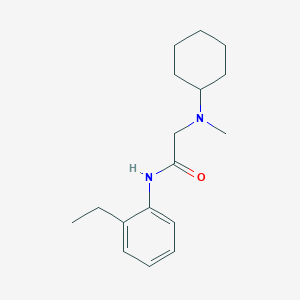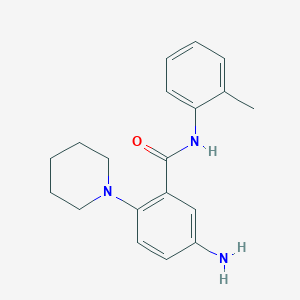
N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide
Overview
Description
N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide, also known as CFN-001, is a compound that has generated interest in the scientific community due to its potential as a therapeutic agent. It belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors, which are being studied for their potential to treat a range of conditions, including pain, inflammation, and anxiety. In
Mechanism of Action
N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide is a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide increases the levels of endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, which are involved in pain and inflammation. By increasing the levels of endocannabinoids, N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide has been shown to reduce pain and inflammation, as well as anxiety-like behavior. N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide has also been shown to have antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in pain and inflammation. N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide has also been shown to be effective in animal models, which suggests that it may have potential as a therapeutic agent. However, N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. Additionally, N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide has not been studied extensively in humans, which limits our understanding of its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide. One area of interest is the potential for N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide to treat pain and inflammation in humans. Clinical trials are needed to determine the safety and efficacy of N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide in humans. Another area of interest is the potential for N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide to treat anxiety and depression. Preclinical studies have shown promising results, but more research is needed to determine if N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide could be an effective treatment for these conditions. Additionally, there is interest in developing more selective FAAH inhibitors, which could potentially have fewer side effects than N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide. Overall, N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide is a compound with potential as a therapeutic agent, and further research is needed to fully understand its potential.
Scientific Research Applications
N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide has been studied for its potential to treat a range of conditions, including pain, inflammation, and anxiety. FAAH inhibitors like N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide work by blocking the breakdown of endocannabinoids, which are natural compounds in the body that play a role in pain and inflammation. By blocking FAAH, N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide increases the levels of endocannabinoids, which can reduce pain and inflammation.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-fluorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-2-14(21-15-10-6-4-8-12(15)18)16(20)19-13-9-5-3-7-11(13)17/h3-10,14H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODCOFVAYDNVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)benzamide](/img/structure/B4647332.png)
![N-{5-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4647336.png)
![2-[(4-bromophenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4647340.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)
![ethyl 4-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B4647368.png)


![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4647382.png)
![methyl 7-cyclopropyl-3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4647384.png)
![2-(3,4-diethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647392.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4647398.png)
![3-(3-chlorophenyl)-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4647414.png)
![ethyl 2-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4647415.png)
![4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B4647418.png)